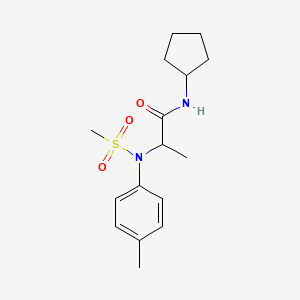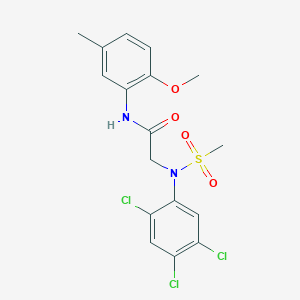
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide
説明
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide, also known as CPMA, is a compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CPMA belongs to the class of alaninamide derivatives and has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is not fully understood. However, studies have suggested that N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have various biochemical and physiological effects. In cancer research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In neurological research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function.
実験室実験の利点と制限
One advantage of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its potential as a therapeutic agent for various diseases. N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have anti-cancer and neuroprotective effects, which makes it a promising candidate for further research. However, one limitation of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide research. One direction is to further investigate the mechanism of action of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide and its effects on various signaling pathways. Another direction is to study the pharmacokinetics and pharmacodynamics of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide in vivo to determine its efficacy and safety as a therapeutic agent. Additionally, further research is needed to explore the potential of N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide as a treatment for other diseases, such as autoimmune disorders and cardiovascular diseases.
科学的研究の応用
N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. In cancer research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological research, N~1~-cyclopentyl-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)alaninamide has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
N-cyclopentyl-2-(4-methyl-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-8-10-15(11-9-12)18(22(3,20)21)13(2)16(19)17-14-6-4-5-7-14/h8-11,13-14H,4-7H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSILRDXUACPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(C)C(=O)NC2CCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N,N-diethyl-2-(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)ethanamine](/img/structure/B4164815.png)
![N-(2,4-dimethoxyphenyl)-4-{3-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4164821.png)
![N-(3'-acetyl-1-benzyl-5-chloro-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4164824.png)
![ethyl 3-({[(5-{[(2-bromobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4164828.png)
![N-{4-[(cyclopentylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4164831.png)
![2-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4164835.png)
![N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4164841.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-(4-pyridinylmethyl)propanamide](/img/structure/B4164846.png)
![5-[4-chloro-2-(difluoromethoxy)phenyl]-7-(4-chlorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4164854.png)
![2-[(4-methylphenyl)sulfonyl]-N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4164868.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4164873.png)
![1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4164889.png)
![4-chloro-N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B4164894.png)